2-Aminoanthraquinone

Catalog No.
S585711
CAS No.
117-79-3
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoanthraquinone

CAS Number

117-79-3

Product Name

2-Aminoanthraquinone

IUPAC Name

2-aminoanthracene-9,10-dione

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2

InChI Key

XOGPDSATLSAZEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N

solubility

less than 1 mg/mL at 63° F (NTP, 1992)
7.30e-07 M
Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform
In water, 0.16 mg/L at 25 °C
Solubility in water: very poo

Synonyms

2-amino-9,10-anthracenedione, 2-aminoanthraquinone, 2-aminoanthraquinone, conjugate monoacid, 2-aminoanthraquinone, ion(1-)

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N

The exact mass of the compound 2-Aminoanthraquinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992)7.30e-07 minsoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroformin water, 0.16 mg/l at 25 °csolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of anthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

2-Aminoanthraquinone is a highly reactive, mono-substituted aromatic amine built on an anthraquinone core. Industrially, it serves as a foundational building block for high-performance vat dyes, organic pigments, and advanced functional materials. Unlike its 1-substituted isomer, 2-aminoanthraquinone lacks the ability to form strong intramolecular hydrogen bonds between the amino group and the adjacent carbonyl oxygen. This structural distinction governs its unique solubility profile, surface adsorption characteristics, and chemical reactivity, making it an indispensable precursor for base-catalyzed dimerization processes and the synthesis of highly sensitive chemosensors. Its predictable functionalization and robust thermal stability make it a critical raw material for both large-scale dye manufacturing and specialized materials science workflows [1].

Substituting 2-aminoanthraquinone with 1-aminoanthraquinone or unsubstituted anthraquinone leads to fundamental failures in targeted synthesis and material performance. The primary differentiator is the spatial arrangement of the amino group: in 1-aminoanthraquinone, the proximity to the carbonyl oxygen induces strong intramolecular hydrogen bonding (chelation). This chelation drastically reduces the availability of the amino group for intermolecular interactions, altering its basicity, surface adsorption, and binding kinetics. Consequently, 1-aminoanthraquinone cannot undergo the direct, uncatalyzed alkaline fusion required to produce critical dimers like indanthrone, and it yields significantly weaker binding affinities when incorporated into sensor molecules. For procurement, specifying the 2-isomer is mandatory when free amine reactivity and strong intermolecular bonding are required[1].

Precursor Efficiency for Alkaline Fusion Dimerization

In the synthesis of high-fastness vat dyes (e.g., Indanthrone / Vat Blue 4), 2-aminoanthraquinone is the required industrial precursor. Under strongly alkaline conditions at 220–235 °C, 2-aminoanthraquinone undergoes direct intermolecular dimerization to form the indanthrone intermediate. In contrast, 1-aminoanthraquinone is sterically and electronically hindered from undergoing this exact uncatalyzed dimerization, often requiring specific heavy-metal catalysts (such as mercury salts) to force alternative reaction pathways [1].

Evidence DimensionDimerization suitability for Indanthrone synthesis
Target Compound DataDimerizes directly under KOH fusion at 220-235 °C
Comparator Or Baseline1-Aminoanthraquinone (Requires catalytic intervention to overcome steric preference)
Quantified DifferenceDirect vs. Catalyst-dependent pathway
ConditionsStrongly alkaline fusion at 220-235 °C

Procurement of 2-aminoanthraquinone is essential for the cost-effective, catalyst-free, and scalable manufacturing of commercial blue vat dyes.

Anion Binding Affinity in Functionalized Receptors

When utilized as a building block for supramolecular sensors (e.g., thiourea-linked anion receptors), the isomeric structure heavily dictates performance. Receptors synthesized from 2-aminoanthraquinone achieve a chloride binding constant (K) of 7600 M⁻¹. In direct comparison, the exact same receptor architecture synthesized from 1-aminoanthraquinone achieves a significantly lower binding constant of 4300 M⁻¹. This 76% increase in binding affinity for the 2-isomer is due to the absence of intramolecular hydrogen bonding, which otherwise sequesters the NH protons and diminishes interaction with target anions [1].

Evidence DimensionChloride anion binding constant (K)
Target Compound DataK = 7600 M⁻¹
Comparator Or Baseline1-Aminoanthraquinone derivative (K = 4300 M⁻¹)
Quantified Difference76% higher binding affinity for the 2-AAQ derivative
ConditionsThiourea-linked heteroditopic salt receptors in solution

For the development of highly sensitive analytical reagents and chemosensors, 2-aminoanthraquinone provides vastly superior target-binding kinetics.

Surface Adsorption and Intermolecular Bonding Strength

The availability of the amino group for intermolecular bonding drastically alters how anthraquinone isomers interact with solid surfaces. Chromatographic studies on alumina stationary phases demonstrate that 2-aminoanthraquinone is strongly retained via intermolecular hydrogen bonding with the surface hydroxyls. Conversely, 1-aminoanthraquinone washes through the column completely unretained, as its amino group is internally chelated with the adjacent carbonyl oxygen [1].

Evidence DimensionSurface retention on alumina
Target Compound DataStrongly adsorbed/retained via intermolecular H-bonding
Comparator Or Baseline1-Aminoanthraquinone (Washes through completely unretained)
Quantified DifferenceComplete retention vs. zero retention under identical conditions
ConditionsToluene-pyridine solution over an alumina stationary phase

2-aminoanthraquinone is the necessary choice for applications requiring robust surface anchoring, such as the functionalization of heterogeneous catalysts or solid-phase grafting.

Optical Tuning and Bathochromic Shift

The position of the amino group on the anthraquinone core directly influences the molecule's optical absorption profile. The introduction of an electron-donating amino group causes a bathochromic (red) shift due to charge-transfer to the carbonyl oxygen. However, this bathochromic shift is significantly smaller when the amino group is in the 2-position compared to the 1-position [1]. This allows 2-aminoanthraquinone to serve as a distinct optical baseline for chromophores where the extreme red-shift of 1-substituted derivatives is undesirable.

Evidence DimensionMagnitude of bathochromic shift
Target Compound DataSmaller bathochromic shift (moderate charge-transfer)
Comparator Or Baseline1-Aminoanthraquinone (Larger bathochromic shift)
Quantified DifferenceDistinctly shorter peak absorption wavelength for the 2-isomer
ConditionsUV-Vis absorption in standard solvents

Formulators must select 2-aminoanthraquinone when targeting specific lighter or intermediate color shades that cannot be achieved with the heavily red-shifted 1-isomer.

Industrial Synthesis of Indanthrone Vat Dyes

Directly leveraging its unique capacity for uncatalyzed alkaline fusion dimerization (as detailed in Section 3), 2-aminoanthraquinone is the primary industrial feedstock for manufacturing Indanthrone (Vat Blue 4) and related high-fastness cellulosic textile dyes [1].

High-Affinity Supramolecular Chemosensors

Because its free amino group is not hindered by intramolecular hydrogen bonding, 2-aminoanthraquinone is the preferred precursor for synthesizing thiourea-linked anion receptors and environmental sensors, offering significantly higher binding constants than its 1-substituted counterpart [2].

Surface-Grafted Heterogeneous Catalysts

The strong intermolecular hydrogen-bonding capability of 2-aminoanthraquinone makes it highly suitable for anchoring onto metal oxides (like alumina) or carbon surfaces. This property is exploited when designing surface-modified electrodes or immobilized photocatalysts [3].

Physical Description

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992)
RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS.

Color/Form

Red needles from alcohol, acetic acid
Red or orange-brown needles

XLogP3

2.7

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Flash Point

283 °C closed cup
283 °C c.c.

LogP

3.31 (LogP)
log Kow = 3.31
3.3

Melting Point

577 to 583 °F (NTP, 1992)
304.5 °C
302 °C

UNII

65Z03V2Z09

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 47 companies with hazard statement code(s):;
H351 (97.73%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2-Aminoanthraquinone is a synthetic, red or orange-brown needle-shaped solid that is insoluble in water and soluble in alcohol, acetone, benzene and chloroform. It is used as intermediate for the synthesis of both anthraquinone dyes and pharmaceutical products. When 2-aminoanthraquinone is heated to decomposition, it emits toxic fumes of nitrogen oxides. The primary route of potential human exposure to this chemical is dermal contact. Acute exposure of humans to 2-aminoanthraquinone can cause irritation of the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

5.00e-11 mmHg
5.0X10-11 mm Hg at 25 °C
Vapor pressure, Pa at 180 °C: 1.3

Pictograms

Health Hazard

Health Hazard

Other CAS

117-79-3

Wikipedia

2-aminoanthraquinone

Biological Half Life

0.09 Days

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

REACTION OF HEATED AQUEOUS AMMONIA AND NITROBENZENE WITH SODIUM ANTHRAQUINONE-2-SULFONATE; AMMONOLYSIS OF 2-CHLOROANTHRAQUINONE
By reduction of nitroanthraquinones, or by substitution of amino radical direct for sulfonic acid.

General Manufacturing Information

9,10-Anthracenedione, 2-amino-: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2-aminoanthraquinone; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Amine mixtures can be analyzed for their content of 2-aminoanthraquinone by thin layer chromatography of the 1-fluoro-2,4-dinitrobenzene derivative.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store in tightly closed containers in a refrigerator or cool, well ventilated area away from strong oxidizers.

Interactions

The role of gonadal hormones in the nephrotoxicity of the hepatocarcinogen 2-aminoanthraquinone (2-AAQ) was investigated. Intact and castrated four week old Fischer rats of both sexes and castrated female rats with subcutaneous implants of testosterone propionate pellets were fed 2% 2-AAQ in a Wayne meal diet. After 12 weeks of ad libitum feeding the animals were then given control diet. Based on survival, body, liver,and kidney weights, and the histopathological evaluation of the kidneys, castrated female rats given testosterone propionate were afforded the greatest protective effect against the nephrotoxicity of 2-AAQ.
Male and female Fischer 344 rats were fed 2-aminoanthraquinone in their diet for 12 weeks, dosage 2% in the feed (approx. 1670 mg/kg), and were observed for up to 80 weeks post-treatment. A control group received no treatment. The study examined the influence of testosterone on the known nephrotoxicity of the test substance. Therefore groups of castrated animals (male and female) and female animals treated with testosterone were included in the study. Female animals in the test group (normal and castrated) died within 30 weeks while male animals and testosterone treated females survived 80 weeks. Histopathology revealed crystallization in cortical kidney tubules in normal and castrated females which was not seen in male animals or those females treated with testosterone. It was concluded from these results that testosterone offers a protective effect from the toxicity of the test substance that gender alone cannot explain. /Translated from German/

Dates

Last modified: 08-15-2023

In Situ Growth and Wrapping of Aminoanthraquinone Nanowires in 3 D Graphene Framework as Foldable Organic Cathode for Lithium-Ion Batteries

Guanhui Yang, Fanxing Bu, Yanshan Huang, Yu Zhang, Imran Shakir, Yuxi Xu
PMID: 28722277   DOI: 10.1002/cssc.201701175

Abstract

Small conjugated carbonyl compounds are intriguing candidates for organic electrode materials because of their abundance, high theoretical capacity, and adjustable molecular structure. However, their dissolution in aprotic electrolytes and poor conductivity eclipse them in terms of practical capacity, cycle life, and rate capability. Herein, we report a foldable and binder-free nanocomposite electrode consisting of 2-aminoanthraquinone (AAQ) nanowires wrapped within the 3 D graphene framework, which is prepared through antisolvent crystallization followed by a facile chemical reduction and selfassembly process. The nanocomposite exhibited a very high capacity of 265 mA h g
at 0.1 C for AAQ, realizing 100 % utilization of active material. Furthermore, the nanocomposite shows superior cycling stability (82 % capacity retention after 200 cycles at 0.2 C and 76 % capacity retention after 1000 cycles at 0.4 C) and excellent rate performance (153 mA h g
at 5 C). Particularly, the nanocomposite can deliver the highest capacity of 165 mA h g
among all reported anthraquinone- and anthraquinone-analogues-based electrodes per mass of the whole electrode, which is essential for practical application. Such outstanding electrochemical performance could be largely attributed to the wrapping structure of the flexible composite, which provides both conductivity and structural integrity.


In vitro antimalarial and xanthine oxidase inhibition of 2-Aminoanthraquinone

Abdur Rauf, Rehan Khan, Haroon Khan, Noor Jehan, Mohammad Akram, Zarka Ahmad, Naveed Muhammad, Umar Farooq, Ajmal Khan
PMID: 27087090   DOI:

Abstract

In the present research study 2-Aminoanthraquinone were scrutinized for their antimalarial and Xanthine oxidase inhibitor potential. It demonstrated marked concentration dependent antimalarial activity with maximum effect of 89.06% and with IC50 of 34.17 µM. Regarding Xanthine oxidase inhibitor activity, it evoked significant effect with 57.45% activity with IC50 value of 81.57.19 μM. In conclusion, 2-Aminoanthraquinone showed potent antimalarial and xanthine oxidase inhibitory activity.


2-Aminoanthraquinone

National Toxicology Program
PMID: 21829247   DOI:

Abstract




Reversible off-on fluorescence probe for hypoxia and imaging of hypoxia-normoxia cycles in live cells

Shodai Takahashi, Wen Piao, Yuriko Matsumura, Toru Komatsu, Tasuku Ueno, Takuya Terai, Toshiaki Kamachi, Masahiro Kohno, Tetsuo Nagano, Kenjiro Hanaoka
PMID: 23157219   DOI: 10.1021/ja310049d

Abstract

We report a fully reversible off-on fluorescence probe for hypoxia. The design employs QSY-21 as a Förster resonance energy transfer (FRET) acceptor and cyanine dye Cy5 as a FRET donor, based on our finding that QSY-21 undergoes one-electron bioreduction to the radical under hypoxia, with an absorbance decrease at 660 nm. At that point, FRET can no longer occur, and the dye becomes strongly fluorescent. Upon recovery of normoxia, the radical is immediately reoxidized to QSY-21, with loss of fluorescence due to restoration of FRET. We show that this probe, RHyCy5, can monitor repeated hypoxia-normoxia cycles in live cells.


Study on the interaction mechanism of 2-aminoanthraquinone with calf thymus DNA

Hongxu Yang, Wei Song, Mingyang Jing, Rutao Liu
PMID: 23606275   DOI: 10.1002/jbt.21487

Abstract

By utilizing multispectrosopic techniques, the toxic interaction of 2-aminoanthraquinone (2-AAQ) with calf thymus deoxyribonucleic acid (ctDNA) was investigated in vitro under simulated physiological conditions. The experimental results proved that 2-AAQ has a toxic interaction with ctDNA. The binding capacity of DNA with 2-AAQ is diminishing as the pH value of system increasing in the optimization of experimental condition. Moreover we selected pH 7.4, which is nearly physiological condition to enhance the practical significance. According to the Stern-Volmer equation, the quenching was the static quenching process. And the quenching constant Kq can be derived from the fluorescence quenching spectrogram. Ultraviolet absorption spectra and the change in the fluorescence intensity at different ionic strengths further indicated that there was electrostatic binding between 2-AAQ and ctDNA. The circular dichroism experiment showed that the DNA conformation varied from B to A conformation. The basic group enhanced after 2-AAQ embedding. The double helix is more compact, and the DNA conformation changes.


2-Aminoanthraquinone

National Toxicology Program
PMID: 15317116   DOI:

Abstract




Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity

P Dahiya, M Kumbhakar, D K Maity, T Mukherjee, J P Mittal, A B R Tripathi, N Chattopadhyay, H Pal
PMID: 15616699   DOI: 10.1039/b411547c

Abstract

The photophysical properties of 2-amino-9,10-anthraquinone (2AAQ) have been investigated in different solvents and solvent mixtures and correlated with the Lippert-Mataga solvent polarity parameter, Deltaf. In the low solvent polarity region with Deltaf < ca. 0.1, the dye shows unusually high fluorescence quantum yields (Phif) and lifetimes (tauf) in comparison to those in other solvents of medium to high polarities. Similarly, the radiative rate constants (kf) are relatively lower and the non-radiative rate constants (knr) are relatively higher in the low polarity solvents in comparison to those in the medium to high polarity solvents. The current results have been rationalized assuming that the dye adopts different structural forms below and above the Deltaf value of approximately 0.1. It is inferred that in the low solvent polarity region the dye exists in a non-planar structure, with its 2-NH2 plane away from that of the 9,10-anthraquinone moiety in the ground state. In solvents of medium to high polarities, the dye exists in a polar intramolecular charge transfer (ICT) structure, where the amino lone pair of the 2-NH2 group is in strong resonance with the anthraquinone pi-cloud in the ground state. In all the solvents, however the dye is inferred to exist in the ICT structure in its excited (S1) state. Supportive evidence for the above hypothesis has been obtained from the solvent polarity effect on the Stokes' shifts for the dye. Quantum chemical studies on the structures of 2AAQ dye in the gas phase also give qualitative support for the inferences drawn from the photophysical properties of the dye in different solvents.


2-Aminoanthraquinone


PMID: 21089799   DOI:

Abstract




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